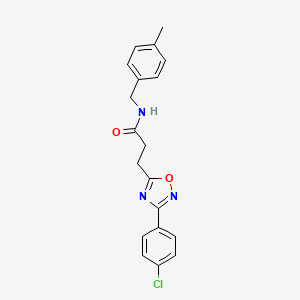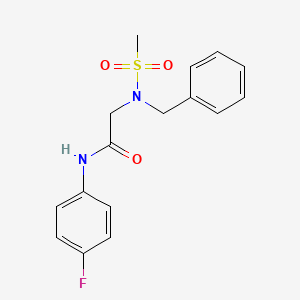
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a small molecule inhibitor that has shown potential as a cancer therapeutic. It was first synthesized in 2010 by researchers at the University of Illinois at Urbana-Champaign. Since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer research.
Mécanisme D'action
Studies: Further studies are needed to investigate the exact mechanism of action of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide and its effects on normal cells and tissues.
4. Clinical trials: this compound may be tested in clinical trials to evaluate its safety and efficacy as a cancer therapeutic.
In conclusion, this compound is a small molecule inhibitor that has shown potential as a cancer therapeutic. Its mechanism of action involves the inhibition of BCL-2, which induces apoptosis in cancer cells. Further research is needed to investigate its effects on normal cells and tissues and to develop more potent and specific analogs.
Avantages Et Limitations Des Expériences En Laboratoire
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and modified. It has shown potent activity against cancer cells in vitro and in vivo. However, its limitations include its specificity for BCL-2 inhibition, which may limit its effectiveness against certain types of cancer. Its effects on normal cells and tissues have not been extensively studied, which may limit its potential as a therapeutic.
Orientations Futures
Several future directions for N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide research include:
1. Combination therapy: this compound may be used in combination with other cancer therapeutics to increase its effectiveness and reduce side effects.
2. Development of analogs: this compound analogs may be developed to improve its specificity and potency.
3.
Méthodes De Synthèse
The synthesis of N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide involves several steps, including the reaction of 3-methoxybenzoyl chloride with tert-butylamine to form N-(tert-butyl)-3-methoxybenzamide. This intermediate is then reacted with 2-hydroxy-6-methylquinoline to form the final product, this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-(tert-butyl)-N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been tested in several cancer cell lines, including breast cancer, lung cancer, and leukemia. In animal models, this compound has been shown to reduce tumor growth and increase survival rates. These findings suggest that this compound has potential as a cancer therapeutic.
Propriétés
IUPAC Name |
N-tert-butyl-3-methoxy-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-15-9-10-20-17(11-15)12-18(21(26)24-20)14-25(23(2,3)4)22(27)16-7-6-8-19(13-16)28-5/h6-13H,14H2,1-5H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVCASJPMXCIYPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CN(C(=O)C3=CC(=CC=C3)OC)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














